2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide
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Description
2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : This research involves the synthesis of various derivatives of ethyl 2-(benzo[d]thazol-2-yl)acetate, which is structurally related to the compound . The study explored the formation of different compounds using ethyl 2-(benzo[d]thazol-2-yl)acetate as a starting point, leading to various derivatives through chemical reactions with different reagents. These derivatives were then characterized using spectroscopic and elemental analysis techniques (Mohamed, 2021).
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles : This study involves the synthesis of novel compounds featuring 1,2,3-triazol-4-yl and thiazole moieties. The reactions of various compounds, including those with structural similarities to the compound , led to the formation of novel thiazoles. These new compounds were characterized using techniques like X-ray crystallography to confirm their structures (Kariuki et al., 2022).
Antimicrobial Studies of Thiazole Derivatives : Research into the antimicrobial properties of various thiazole derivatives, including those structurally related to the compound , has been conducted. This includes the synthesis of compounds with potential antibacterial and antifungal properties, followed by testing their efficacy against various bacterial and fungal strains (Patel et al., 2015).
properties
IUPAC Name |
2-ethyl-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-4-16-20-13-6-5-12(7-15(13)24-16)17(23)21-14(11(2)3)8-22-10-18-9-19-22/h5-7,9-11,14H,4,8H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHHNLIOVNCRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NC(CN3C=NC=N3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzo[d]thiazole-6-carboxamide |
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